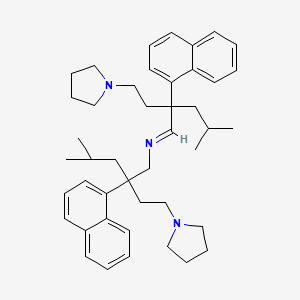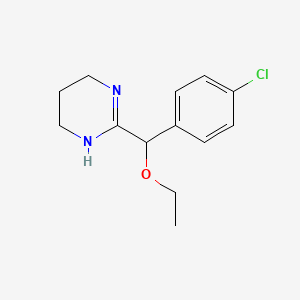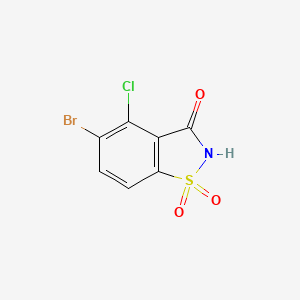
5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminobenzenesulfonamide with bromine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chlorobenzothiazole
- 4-Chloro-2-bromobenzothiazole
- 5-Bromo-4-chlorobenzothiazole
Uniqueness
5-Bromo-4-chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications in material science.
Propiedades
Número CAS |
25380-72-7 |
|---|---|
Fórmula molecular |
C7H3BrClNO3S |
Peso molecular |
296.53 g/mol |
Nombre IUPAC |
5-bromo-4-chloro-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H3BrClNO3S/c8-3-1-2-4-5(6(3)9)7(11)10-14(4,12)13/h1-2H,(H,10,11) |
Clave InChI |
PCFAWXPJHALYKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1S(=O)(=O)NC2=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
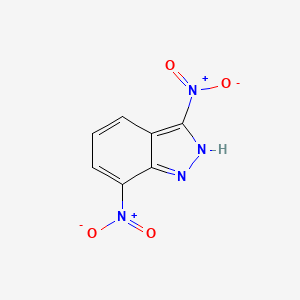
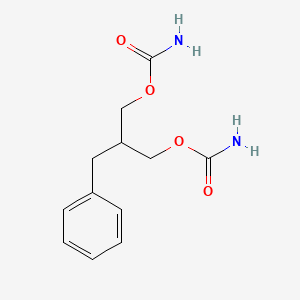
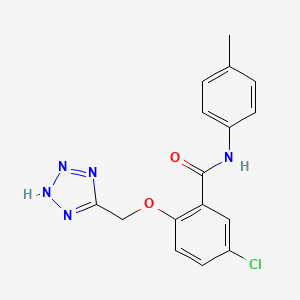


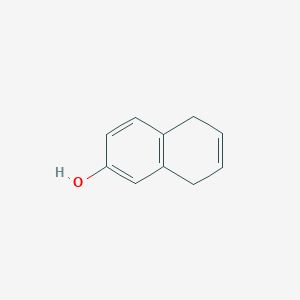
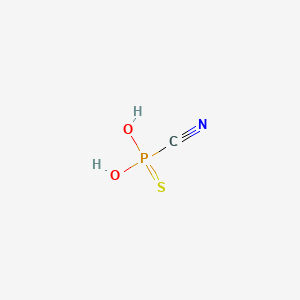
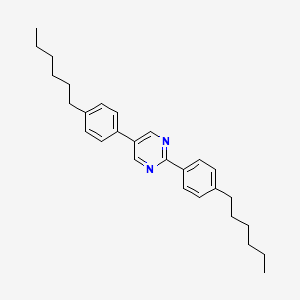
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
